
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride
Descripción general
Descripción
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is a biochemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” can be represented by the SMILES notation: CC1=C(N(N=C1C)CC(=O)Cl)C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has a molecular weight of 186.64 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a material safety data sheet (MSDS) or similar resources.Aplicaciones Científicas De Investigación
Proteomics Research
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization .
Antileishmanial Activity
This compound has shown potent antileishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and this compound could potentially be used in the development of new treatments .
Antimalarial Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has also demonstrated antimalarial activity . Malaria is a life-threatening disease caused by Plasmodium parasites, and this compound could be used in the development of new antimalarial drugs .
Antibacterial Activity
Pyrazole-bearing compounds, such as “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride”, are known for their antibacterial properties . They could potentially be used in the development of new antibiotics .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, and this compound could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has shown anticancer activity . It could potentially be used in the development of new cancer treatments .
Analgesic Activity
This compound has analgesic properties . Analgesics are drugs that relieve pain, and this compound could potentially be used in the development of new pain relief medications .
Anticonvulsant Activity
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride” has demonstrated anticonvulsant activity . Anticonvulsants are drugs used to prevent or reduce the severity of epileptic seizures or other convulsions .
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Result of Action
Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5-6(2)10-11(7(5)3)4-8(9)12/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSMBZUYLSMHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)


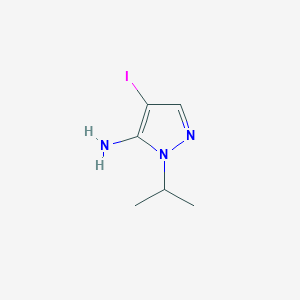
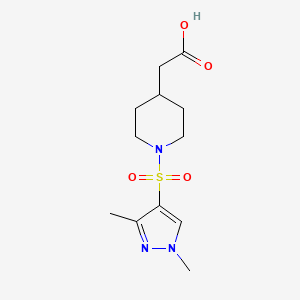
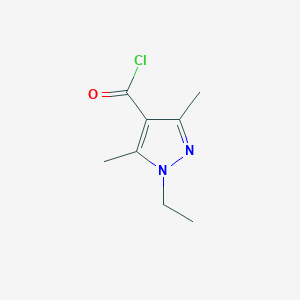
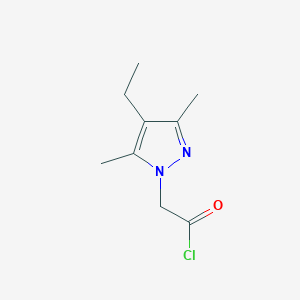
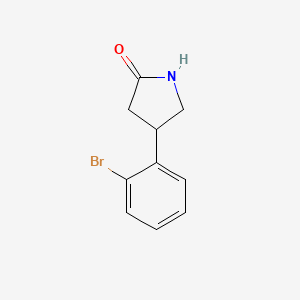
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

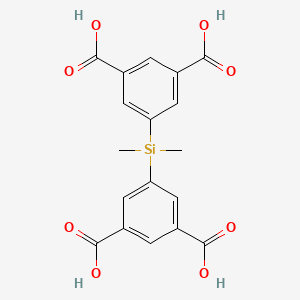

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)
